N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide
Overview
Description
N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide involves several steps. One common method includes the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Industrial production methods often involve multicomponent reactions that efficiently produce thiophene derivatives .
Chemical Reactions Analysis
N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which it is used. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
N-(3-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
N-[3-[[2-(2,4,5-trichlorophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O3S/c20-13-8-15(22)16(9-14(13)21)27-10-18(25)23-11-3-1-4-12(7-11)24-19(26)17-5-2-6-28-17/h1-9H,10H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDUTSJPUIVYLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)NC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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